2-(Methanesulphonyl)acetamidine

Description

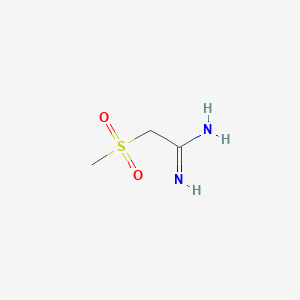

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWHJVHAENLIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596965 | |

| Record name | (Methanesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183180-66-7 | |

| Record name | (Methanesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways

Transformation Chemistry of the Methanesulfonyl Group within the Framework

The methanesulfonyl group is known for its electronic effects and its ability to act as a leaving group.

The methanesulfonyl group (a mesyl group) is an excellent leaving group in nucleophilic substitution reactions. libretexts.org However, in the structure of 2-(Methanesulphonyl)acetamidine, it is bonded to a carbon atom. While direct nucleophilic displacement of the entire CH₃SO₂⁻ group from the sp³-hybridized carbon is a possible reaction pathway, nucleophilic attack at the sulfur atom is also a key consideration in the transformation of this moiety. researchgate.net

Nucleophilic substitution at a tetracoordinate sulfur atom, such as in sulfonyl compounds, can proceed through different mechanisms, including a direct displacement (Sₙ2-like) or an addition-elimination pathway. mdpi.com Strong nucleophiles can attack the electrophilic sulfur atom, potentially leading to the cleavage of the sulfur-carbon bond. mdpi.comrsc.org The feasibility and rate of such reactions depend heavily on the nature of the nucleophile and the reaction conditions. For instance, reactions of aryl methanesulphonates with ethoxide have shown mechanisms ranging from nucleophilic substitution to elimination-addition, depending on the substituents. rsc.org

| Nucleophile (Nu⁻) | Potential Products | Reaction Type |

| Hard Nucleophiles (e.g., OH⁻, RO⁻) | Potential cleavage of the C-S bond | Nucleophilic Substitution at Sulfur |

| Soft Nucleophiles (e.g., RS⁻, I⁻) | Potential cleavage of the C-S bond | Nucleophilic Substitution at Sulfur |

| Organometallic Reagents (e.g., R-MgBr) | Complex transformations | Attack at Sulfur or α-Methylene carbon |

This table outlines potential nucleophilic displacement reactions involving the methanesulfonyl group in the this compound framework, based on established principles of sulfonyl chemistry. researchgate.netmdpi.comrsc.org

Oxidative and Reductive Transformations of the Sulfur Center

No specific studies on the oxidation or reduction of the sulfur center in this compound have been found. While general principles of sulfonyl group oxidation and reduction are known, their specific application to this compound, including reagents, conditions, and resulting products, is not documented.

Investigations into Intramolecular Rearrangements and Cyclizations

There is no available literature describing intramolecular rearrangements or cyclization reactions that involve this compound.

Mechanistic Elucidation of Reactions Involving this compound

A mechanistic elucidation requires specific experimental or computational data, which is not available for this compound.

No kinetic or thermodynamic data for reactions involving this compound has been published khanacademy.orgkhanacademy.orgkoreascience.kr.

There are no reports on the identification or characterization of reaction intermediates in transformations of this compound.

Specific radical reaction pathways involving this compound have not been described in the literature.

No computational studies predicting the reaction mechanisms of this compound could be located.

Derivative Synthesis and Structural Diversification

Design Principles for 2-(Methanesulphonyl)acetamidine Analogues

Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents appended to the this compound core profoundly influences its reactivity and the selectivity of its transformations. The methanesulphonyl group, a potent electron-withdrawing group, significantly impacts the acidity of the methylene (B1212753) protons and the nucleophilicity of the amidine nitrogen atoms.

The introduction of further substituents can fine-tune these properties. For instance, incorporating electron-withdrawing groups (EWGs) on an aromatic ring attached to the amidine nitrogen would be expected to decrease the nucleophilicity of the amidine, potentially influencing its reactivity in alkylation or acylation reactions. Conversely, electron-donating groups (EDGs) would enhance nucleophilicity.

Studies on related structures, such as 2-sulfonylpyrimidines, have demonstrated that strong mesomeric and inductive electron-withdrawing groups like nitro (-NO2) and carboxylate esters (-COOMe) can dramatically increase reaction rates. In contrast, strong electron-donating groups like amino (-NH2) and methoxy (B1213986) (-OMe) can deactivate the molecule towards certain reactions. researchgate.net The reactivity of benzoquinone derivatives with thiols has also been shown to be dependent on whether the inductive effects of the substituents on the ring are positive or negative. wustl.edu These principles are directly applicable to the design of this compound analogues, allowing for the modulation of their reactivity profiles.

A summary of expected substituent effects on the reactivity of a hypothetical N-aryl-2-(methanesulphonyl)acetamidine is presented below:

| Substituent on Aryl Ring | Electronic Effect | Expected Impact on Amidine Nucleophilicity | Expected Impact on Methylene Proton Acidity |

| Nitro (-NO2) | Strong Electron-Withdrawing | Decrease | Increase |

| Cyano (-CN) | Strong Electron-Withdrawing | Decrease | Increase |

| Halogen (-F, -Cl, -Br) | Inductive Electron-Withdrawing | Decrease | Increase |

| Methyl (-CH3) | Weak Electron-Donating | Increase | Decrease |

| Methoxy (-OCH3) | Strong Electron-Donating | Increase | Decrease |

Ring System Integration into the Acetamidine (B91507) Framework

The incorporation of cyclic structures into the this compound backbone is a powerful strategy for introducing conformational rigidity and exploring new regions of chemical space. This can be achieved by forming rings that include atoms from the core acetamidine moiety or by attaching cyclic substituents.

One approach involves the cyclization of derivatives bearing appropriate functional groups. For example, a this compound derivative with a suitably positioned hydroxyl or amino group could undergo intramolecular cyclization to form heterocyclic systems like oxazines or diazines. The reaction of ethenetricarboxylic acid diesters with 2-aminoalcohols has been shown to produce N,O-containing heterocyclic compounds, demonstrating a viable strategy for forming such ring systems. researchgate.net

Furthermore, ring expansion strategies, such as those developed for the synthesis of medium-sized and macrocyclic sulfonamides, could potentially be adapted for the synthesis of novel cyclic analogues of this compound. nih.gov These methods often involve key steps like nitro reduction followed by amine conjugate addition. nih.gov

Stereochemical Control in Derivative Synthesis

The introduction of chirality into this compound derivatives can lead to molecules with specific three-dimensional arrangements, which is crucial for applications where stereoisomerism plays a key role. Achieving stereochemical control in the synthesis of these analogues requires the use of asymmetric synthesis techniques.

Methods for the stereoselective synthesis of chiral sulfinyl compounds, which are structurally related to the methanesulphonyl group, have been extensively reviewed. nih.gov These methods include the stereoselective oxidation of prochiral sulfides and the conversion of one sulfinyl derivative into another with the formation of a new stereocenter. nih.gov Chiral amides have also been employed as effective reagents in asymmetric synthesis, for instance, in cycloaddition reactions to generate enantiomerically pure compounds. nih.gov

The dynamic kinetic resolution of racemic alcohols, catalyzed by lipases in the presence of metal complexes, presents another powerful tool for accessing enantiomerically enriched building blocks that could be incorporated into this compound derivatives. nih.gov

Synthetic Strategies for Advanced Derivatives

The development of sophisticated synthetic methodologies enables the construction of advanced this compound derivatives with complex molecular architectures, including those bearing heterocyclic moieties or conformationally restricted scaffolds.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. Various methods can be employed to attach heterocyclic systems to the this compound core.

One direct approach is the reaction of a pre-functionalized this compound with a heterocyclic building block. For instance, a nucleophilic heterocyclic amine could potentially displace a suitable leaving group on a derivative of this compound. A transition-metal-free method for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) and acetamidine hydrochloride has been reported, which could serve as a model for such reactions.

Alternatively, heterocyclic rings can be constructed in situ. The condensation of chalcones derived from 2-acetylbenzimidazole (B97921) with hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazolinyl and isoxazolin-3-yl)benzimidazoles, respectively, showcases a classic approach to heterocycle formation that could be adapted. The reaction of 2-acetylbenzimidazole thiosemicarbazone with chloroacetic acid to yield a thiazole (B1198619) derivative further illustrates the versatility of such synthetic routes.

Synthesis of Bridged and Constrained Analogues

Introducing conformational constraints through bridging or the creation of rigid ring systems can lock the molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity. The synthesis of such analogues of this compound requires specialized synthetic strategies.

The design and synthesis of constrained ceramide analogs, where the terminal alcohol and amine were linked with a carbonyl group to form an oxazolidin-2-one ring, provides a conceptual framework for constraining flexible molecules. A similar strategy could be envisioned for this compound derivatives bearing appropriate functional groups.

Furthermore, the synthesis of conformationally constrained peptidomimetics often involves the creation of bicyclic systems. For example, an intramolecular reductive amination strategy has been used to form a bicyclic piperazinone ring skeleton, effectively constraining a dipeptide unit. researchgate.net The synthesis of bridged ALK2 inhibitors also highlights the use of intramolecular cyclization to form 5- to 7-membered ether-linked and amine-linked analogues. These advanced synthetic approaches could be applied to create novel, conformationally restricted derivatives of this compound.

Combinatorial Approaches to Library Generation

The generation of chemical libraries through combinatorial synthesis is a cornerstone of modern drug discovery and materials science. This high-throughput strategy allows for the rapid synthesis of a large number of structurally related compounds from a common scaffold and a set of diverse building blocks. While specific, published examples of large-scale combinatorial libraries based on the this compound core are not extensively documented in publicly available literature, the inherent reactivity of its functional groups lends itself to such synthetic strategies.

A hypothetical combinatorial library synthesis starting from this compound could be designed by leveraging the reactivity of the amidine and methanesulfonyl functional groups. The amidine moiety, with its two nitrogen atoms, offers multiple points for diversification. One common approach for derivatizing amidines is through reaction with various electrophiles.

For instance, a library could be constructed by reacting this compound with a diverse set of aldehydes or ketones in a condensation reaction, followed by reduction, to yield a library of N-substituted derivatives. Another point of diversification could be the reaction with a variety of acylating or sulfonylating agents.

A plausible combinatorial approach could involve a multi-component reaction strategy. For example, a reaction between an amine, an aldehyde, and an isocyanide (a Passerini or Ugi-type reaction) could potentially incorporate the this compound scaffold if it were appropriately functionalized to participate in such a reaction.

The following table illustrates a hypothetical combinatorial library design based on the derivatization of the amidine group of this compound with various building blocks.

Table 1: Hypothetical Combinatorial Library Based on this compound

| Scaffold | Building Block Type | Example Building Blocks | Potential Reaction |

|---|---|---|---|

| This compound | Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde | Reductive Amination |

| This compound | Ketones | Acetophenone, Cyclohexanone, 2-Butanone | Reductive Amination |

| This compound | Acyl Chlorides | Benzoyl chloride, Acetyl chloride, Cyclopropanecarbonyl chloride | Acylation |

| This compound | Sulfonyl Chlorides | Benzenesulfonyl chloride, Toluenesulfonyl chloride, Thiophene-2-sulfonyl chloride | Sulfonylation |

This systematic approach would allow for the generation of a large and diverse library of compounds. Each compound in the library would retain the core this compound structure while featuring a unique substituent, allowing for a thorough exploration of the structure-activity relationship (SAR) in various biological or material science applications. The synthesized library would then typically be purified and screened for desired properties.

While the direct application of combinatorial chemistry to this compound is not widely reported, the principles of combinatorial synthesis provide a clear roadmap for the potential generation of a diverse library of its derivatives for future research endeavors.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of 2-(Methanesulphonyl)acetamidine

Quantum chemical calculations are employed to elucidate the fundamental properties of a molecule, deriving from its electronic structure. These studies provide a detailed picture of electron distribution, molecular geometry, and energetic stability.

The electronic structure of this compound dictates its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Bader's Quantum Theory of Atoms in Molecules (QTAIM), reveals the partial charges on each atom. In this compound, the sulfonyl group (SO₂) is expected to be strongly electron-withdrawing, leading to a significant positive charge on the sulfur atom and negative charges on the oxygen atoms. The amidine group (-C(NH)NH₂) contains both hydrogen bond donors (N-H) and acceptors (the imino nitrogen), and its charge distribution is critical for understanding intermolecular interactions. Theoretical studies on related sulfonamide compounds show that redox reactions can be centered on the nitrogen and oxygen atoms of the sulfonyl groups. diva-portal.org

Table 1: Hypothetical Frontier Orbital Analysis for this compound

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -0.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 | Relates to chemical reactivity and stability |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can explore this landscape to identify the most stable conformers (lowest energy structures). This process typically begins with a molecular mechanics (MM) search to generate a wide range of possible conformations, followed by higher-level Density Functional Theory (DFT) or ab initio calculations to accurately determine their geometries and relative energies. mdpi.com

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing calculated shifts with experimental data helps confirm the structure and assign signals. For this compound, the protons on the methyl group would have a distinct chemical shift from those on the amidine group.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning specific vibrational modes to the observed absorption bands. For this molecule, characteristic frequencies would be expected for the S=O stretching in the sulfonyl group, N-H stretching and bending in the amidine group, and C-N stretching.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FT-IR | N-H Stretch | 3300 - 3500 |

| C=N Stretch | 1640 - 1690 | |

| S=O Asymmetric Stretch | 1300 - 1350 | |

| S=O Symmetric Stretch | 1140 - 1180 | |

| ¹H NMR | -SO₂-CH₃ | 2.9 - 3.1 |

| -CH₂- | 3.5 - 3.8 | |

| -NH / -NH₂ | 7.0 - 8.5 (broad) | |

| ¹³C NMR | -SO₂-CH₃ | ~40 |

| -CH₂- | ~55 | |

| -C(NH)NH₂ | ~160 |

Note: These are typical ranges and the exact values depend on the specific chemical environment and computational method used.

Computational Modeling of Reaction Pathways

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Theory (TST) is a fundamental model used to understand and calculate the rates of chemical reactions. wikipedia.org This theory posits that for a reaction to occur, reactants must pass through a high-energy "transition state" (TS) structure, which represents the point of maximum energy along the reaction coordinate.

Computational chemists use various algorithms to locate the precise geometry of the transition state on the potential energy surface. Once the TS and the reactants' structures are known, the activation energy (the energy difference between the transition state and the reactants) can be calculated. This energy barrier is a primary determinant of the reaction rate. TST can be applied to model the synthesis of this compound or to study its potential degradation pathways, providing a theoretical basis for optimizing reaction conditions or predicting its stability. The theory is particularly useful for calculating thermodynamic activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.org

Reactions are most often carried out in a solvent, which can have a profound effect on reactivity. nih.gov Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its polarity, which can stabilize or destabilize reactants, products, and transition states.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. mdpi.comresearchgate.net This method is crucial when specific solute-solvent interactions, like hydrogen bonding, play a direct role in the reaction mechanism. Hybrid models, such as ONIOM, can combine high-level quantum mechanics for the solute and key solvent molecules with a lower-level method for the bulk solvent. mdpi.com

For this compound, the choice of solvent could significantly influence its conformational equilibrium and the energetics of any reaction it undergoes. The polarity of the solvent would affect the charge separation in the transition state, potentially altering reaction barriers. For instance, a polar solvent might preferentially stabilize a charge-separated transition state, thereby accelerating the reaction compared to a nonpolar solvent.

Table 3: Common Solvent Models in Computational Chemistry

| Model Type | Model Name | Description |

| Implicit | PCM (Polarizable Continuum Model) | Solute is placed in a cavity within a continuous dielectric medium representing the solvent. wikipedia.org |

| SMD (Solvation Model based on Density) | A universal solvation model based on the solute's electron density. wikipedia.org | |

| COSMO (Conductor-like Screening Model) | Treats the solvent as a conductor, which simplifies calculations of the solvent reaction field. wikipedia.org | |

| Explicit | Quantum Mechanics/Molecular Mechanics (QM/MM) | The solute is treated with quantum mechanics, while the solvent molecules are treated with classical molecular mechanics. |

| Hybrid | ONIOM | A multi-layer method where different parts of the system are treated with different levels of theory. mdpi.com |

Prediction of Regioselectivity and Stereoselectivity

For instance, in a hypothetical reaction involving an electrophilic attack on the acetamidine (B91507) moiety, DFT calculations could be employed to compare the activation energies for attack at the different nitrogen atoms. The preferred site of reaction (regioselectivity) would correspond to the pathway with the lowest energy barrier. Similarly, if the reaction could lead to chiral products, the relative energies of the transition states leading to different stereoisomers would predict the stereoselectivity.

Table 1: Hypothetical DFT Calculation Results for the Regioselectivity of an Electrophilic Addition to this compound

| Putative Product | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Product A (Attack at N1) | 15.2 | |

| Product B (Attack at N2) | 12.8 | Yes |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Computational Methodologies

To gain a more comprehensive understanding of the chemical and physical properties of this compound, a range of advanced computational techniques can be utilized. These methods allow for the simulation of the molecule's behavior in various environments and the prediction of its reactivity with greater accuracy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, solvent effects, and intermolecular interactions over time.

For this compound, an MD simulation could be performed to understand its conformational flexibility and its interactions with solvent molecules, such as water. The simulation would track the positions and velocities of all atoms in the system, revealing how the molecule moves and how it forms hydrogen bonds or other interactions with its surroundings. This information is crucial for understanding its solubility, stability, and how it might bind to a biological target. The stability of a potential complex, for instance between the compound and a protein, can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

| Simulation Time (ns) | Average Number of Hydrogen Bonds (Compound-Water) | RMSD of Compound (Å) |

| 0-10 | 3.5 | 1.2 |

| 10-20 | 3.8 | 1.1 |

| 20-30 | 3.6 | 1.3 |

| 30-40 | 3.7 | 1.2 |

| 40-50 | 3.7 | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Machine Learning Applications in Reaction Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, with significant applications in predicting the outcomes of chemical reactions. ML models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products. These trained models can then be used to predict the products, yields, and optimal conditions for new, unseen reactions with remarkable accuracy.

For a molecule like this compound, an ML model could be used to predict its reactivity in various chemical transformations. By representing the molecule using a set of numerical descriptors (a process called featurization), the model can learn from databases of similar compounds to predict, for example, its likelihood of participating in a specific type of coupling reaction or its most probable metabolic pathways. This approach can significantly accelerate the discovery of new reactions and the optimization of reaction conditions.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study chemical reactions in large, complex systems, such as enzymes or in solution. In a QM/MM simulation, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level, accurate quantum mechanics method, while the surrounding environment (e.g., the protein or solvent) is treated with a more computationally efficient molecular mechanics force field.

If this compound were to be studied as an inhibitor of a specific enzyme, the QM/MM method would be ideal for investigating its binding mechanism and any subsequent chemical reactions. The compound and the key amino acid residues in the enzyme's active site would be included in the QM region, allowing for a detailed description of bond-breaking and bond-forming events. The rest of the protein and the surrounding solvent would be treated with MM. This approach provides a balance between accuracy and computational cost, enabling the study of reaction mechanisms in a realistic biological environment.

Role As a Synthetic Building Block

Versatility of 2-(Methanesulphonyl)acetamidine in Organic Synthesis

The unique combination of functional groups in this compound endows it with significant versatility as a reagent in organic chemistry. The amidine functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, while the methanesulfonyl group can act as a good leaving group or be incorporated into the final structure to modulate its physicochemical properties.

In the realm of complex molecule synthesis, starting materials that can undergo a series of transformations are highly valuable. This compound serves as an intermediate in the synthesis of various chemical compounds, including those with pharmaceutical and agrochemical applications. evitachem.com The amidine portion of the molecule can be readily converted into other functional groups or can participate in cyclization reactions to form heterocyclic rings. nih.govmdpi.com For instance, acetamidines are known starting materials for the synthesis of imidazoles, pyrimidines, and triazines. nih.gov The strategic placement of the methanesulfonyl group provides a handle for further functionalization or can influence the reactivity of the amidine group. A common strategy in multistep synthesis involves the use of a building block that can be elaborated upon in a stepwise fashion, and this compound fits this role by providing multiple reaction sites.

A general representation of a multistep synthesis problem often involves the retrosynthetic disconnection of a target molecule into simpler, commercially available, or easily synthesized starting materials. youtube.com In this context, a molecule like this compound could be a key intermediate, derived from simpler precursors and leading to the final complex target through a series of well-orchestrated chemical reactions.

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds is fundamental to the synthesis of a vast array of organic molecules, many of which have significant biological activity. nih.govmdpi.com this compound, by its very structure, is primed to participate in reactions that form these crucial bonds.

Carbon-Nitrogen Bond Formation: The amidine functional group is essentially a nitrogenous analogue of a carboxylic acid and can react with various electrophiles to form new C-N bonds. For example, amidines can be key components in the synthesis of nitrogen-containing heterocycles through reactions with bifunctional electrophiles. mdpi.com Transition metal-catalyzed reactions have become a powerful tool for forming C-N bonds, and substrates containing nitrogen nucleophiles are often employed. chempedia.infoillinois.edu The nitrogen atoms in the amidine group of this compound can act as nucleophiles in such transformations.

Carbon-Sulfur Bond Formation: The methanesulfonyl group (-SO2CH3) is a prominent feature of this compound. While the sulfonyl group itself is generally stable, the carbon atom alpha to the sulfonyl group is activated, making it susceptible to nucleophilic attack. More significantly, the methanesulfonyl group can be part of a larger molecular framework where C-S bond formation is a key step. The development of new catalytic methods, often employing transition metals like palladium, has greatly facilitated the formation of C-S bonds. dicp.ac.cnorganic-chemistry.org These methods often involve the cross-coupling of a sulfur nucleophile with an organic electrophile. While direct participation of the sulfonyl group in these coupling reactions as a leaving group is less common than halides, its electron-withdrawing nature can influence the reactivity of other parts of the molecule.

The following table summarizes the types of bond formations facilitated by the functional groups present in this compound:

| Functional Group | Bond Formed | Type of Reaction |

| Amidine | Carbon-Nitrogen | Cyclization, Nucleophilic Addition |

| Methanesulfonyl | Carbon-Sulfur | Influences reactivity of adjacent carbons |

Application in the Synthesis of Diverse Chemical Scaffolds

The ability to construct a variety of molecular architectures is a hallmark of a useful synthetic building block. This compound has the potential to be utilized in the synthesis of a range of chemical scaffolds, including heterocyclic systems and chiral molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.netamazonaws.com The amidine functionality is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles. nih.gov For instance, the reaction of an amidine with a 1,3-dicarbonyl compound can lead to the formation of pyrimidines. Similarly, reactions with other bifunctional reagents can yield imidazoles, triazines, and other heterocyclic systems. mdpi.comresearchgate.net The presence of the methanesulfonyl group in this compound can be exploited to produce novel heterocyclic structures with potentially interesting biological activities. bohrium.com

The synthesis of N-sulfonyl amidines, a class of compounds to which this compound is related, has been shown to be a route to various heterocyclic compounds. urfu.ru The following table provides examples of heterocyclic systems that can be synthesized from amidine precursors.

| Heterocyclic System | General Precursors |

| Pyrimidines | Amidine + 1,3-Dicarbonyl Compound |

| Imidazoles | Amidine + α-Haloketone |

| Triazines | Amidine + Dicarbonyl Compound Derivative |

The synthesis of enantiomerically pure molecules is a major focus of modern organic chemistry, particularly in the pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different biological activities. Chiral amines and their derivatives are crucial components of many pharmaceuticals. researchgate.net While this compound is not itself chiral, it can be used as a starting material or reagent in the synthesis of chiral molecules.

For example, the amidine group can be incorporated into a molecule that is then subjected to an asymmetric transformation, such as a catalytic asymmetric hydrogenation, to create a chiral center. acs.org Furthermore, the methanesulfonyl group can be part of a chiral auxiliary or can direct the stereochemical outcome of a reaction. The synthesis of N-C axially chiral sulfonamides has been achieved through catalytic enantioselective methods, highlighting the potential for sulfonyl-containing compounds in chiral synthesis. nih.gov The development of chiral ligands for transition metal catalysts has enabled the highly enantioselective synthesis of a wide range of chiral compounds, including those containing nitrogen and sulfur. nih.gov

Catalysis Research Involving the Compound or Its Derivatives

2-(Methanesulphonyl)acetamidine and its Derivatives as Ligands in Catalysis

The ability of this compound and its derivatives to coordinate with metal centers has opened avenues for their use as ligands in various catalytic transformations. The presence of multiple heteroatoms provides versatile binding modes, influencing the steric and electronic environment of the metal catalyst and, consequently, its activity and selectivity.

Coordination Chemistry with Metal Centers

The coordination chemistry of acetamidine-based ligands with metal centers is a well-established area of study. The nitrogen atoms of the amidine group can act as a bidentate or monodentate ligand, forming stable complexes with a variety of transition metals. The introduction of a methanesulphonyl group at the 2-position of the acetamidine (B91507) backbone significantly modulates the electronic properties of the ligand. This electron-withdrawing group can influence the electron density on the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bond. Research into the coordination of similar bifunctional ligands, such as those derived from imidazolidinones, has shown that subtle changes in the ligand structure can lead to significant differences in the catalytic activity and enantioselectivity of the resulting metal complexes. mdpi.com

Design of Chiral Catalysts from Derivatives

A key application of this compound derivatives lies in the design of chiral catalysts for asymmetric synthesis. By introducing chiral substituents into the ligand framework, it is possible to create a chiral environment around the metal center, enabling the stereoselective synthesis of a desired enantiomer. This approach has been successfully employed with other classes of nitrogen-containing ligands, such as imidazolidinones and pyridine-oxazolines, to achieve high yields and excellent enantioselectivities in a range of reactions, including palladium-catalyzed asymmetric diaminations of 1,3-dienes. mdpi.com The design of these chiral ligands often involves creating a rigid and well-defined steric environment that effectively controls the approach of the substrate to the catalytic active site. The synthesis of chiral synthons from meso-compounds, such as the dissymmetrization of meso-2-imidazolidinones, provides a powerful strategy for accessing enantiomerically pure ligands. researchgate.net

Mechanistic Studies of Catalytic Processes Enabled by the Compound

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new and improved catalysts. Mechanistic studies involving catalysts derived from this compound and related structures provide valuable insights into the factors that govern their activity and selectivity.

Turnover Mechanisms and Active Site Characterization

Detailed mechanistic investigations, often combining experimental kinetics, spectroscopic analysis, and computational modeling, are essential for elucidating the catalytic cycle. nih.govresearchgate.net For instance, in the context of a cinchona-phosphinate-catalyzed desymmetrization of sulfonimidamides, a combination of data science, high-throughput experimentation, reaction kinetics, catalyst structural studies, and density functional theory (DFT) was employed to understand the reaction mechanism. nih.gov These studies revealed that the turnover-limiting step was the collapse of a tetrahedral intermediate and provided key insights into the structure-activity relationships that determine enantioselectivity. nih.gov Characterizing the active site of the catalyst is a critical aspect of these studies. By understanding how the catalyst and substrate interact at a molecular level, researchers can identify the key structural features responsible for the observed reactivity. nih.gov

Catalyst Design Principles Based on Structure-Reactivity Relationships

The insights gained from mechanistic studies directly inform the design of new catalysts with improved properties. By establishing clear structure-reactivity relationships, researchers can rationally modify the catalyst structure to enhance its activity, selectivity, or stability. henkelmanlab.org This approach has been successfully applied in the development of catalysts for a wide range of reactions. For example, understanding the role of steric and electronic effects in the catalytic meta-sulfonation of 2-phenylpyridine (B120327) has guided the design of new ruthenium-based catalytic systems. rsc.org The use of reactivity descriptors, which are properties that correlate with catalytic performance, can significantly accelerate the discovery of new catalysts. henkelmanlab.org These descriptors can be derived from computational models or experimental data and provide a framework for predicting the catalytic potential of new ligand designs based on the this compound scaffold. henkelmanlab.org

Q & A

Q. What are the established synthetic routes for 2-(Methanesulphonyl)acetamidine, and how do reaction conditions influence yield and purity?

Synthesis typically involves sulfonylation of acetamidine derivatives. A multi-step approach may include:

Sulfonylation : Reacting acetamidine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate.

Purification : Column chromatography or recrystallization to isolate the product .

Key factors:

- Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may increase side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation .

Q. How can structural integrity and purity of this compound be validated?

Employ a combination of analytical techniques:

- NMR :

- ¹H NMR : Look for characteristic peaks: methanesulfonyl protons (~3.3 ppm, singlet) and acetamidine NH₂/CH₂ signals (δ 2.5–3.5 ppm) .

- ¹³C NMR : Methanesulfonyl carbon at ~45 ppm, acetamidine carbons at ~170 ppm (C=NH) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₃H₈N₂O₂S (exact mass: 136.03) .

- HPLC : Quantify purity using a C18 column with UV detection at 210–220 nm .

Q. What are the key functional groups in this compound, and how do they dictate reactivity?

- Methanesulfonyl group (-SO₂CH₃) : Enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols) .

- Acetamidine (-C(NH₂)₂) : Acts as a strong base and participates in hydrogen bonding, influencing solubility and biological interactions .

Reactivity example: The sulfonyl group can undergo displacement reactions with nucleophiles like hydroxylamine to form sulfonamides .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Case study: Discrepancies in ¹H NMR signals for NH₂ protons may arise from tautomerism or solvent effects.

- Methodology :

- Perform variable-temperature NMR to observe proton exchange rates.

- Compare data in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities .

Q. What mechanistic role does the methanesulfonyl group play in biological systems?

Hypothesis: The -SO₂CH₃ group may inhibit enzymes by covalently modifying active-site residues (e.g., cysteine thiols).

- Experimental design :

- Kinetic assays : Measure enzyme inhibition (e.g., serine proteases) with/without pre-incubation with the compound.

- Mass spectrometry : Identify adducts formed between the compound and target proteins .

- Molecular docking : Predict binding modes using software like AutoDock .

Q. How can computational methods optimize the design of this compound analogs for specific targets?

- Approach :

- DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .

- QSAR modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity data from analogs .

- MD simulations : Study stability of compound-protein complexes over 100-ns trajectories .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process optimization :

- Replace column chromatography with crystallization for cost-effective purification .

- Use flow chemistry to control exothermic reactions and improve yield .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of sulfonylacetamidine derivatives?

Example: Some studies report anti-inflammatory activity, while others show no effect.

- Resolution steps :

- Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .

- Control variables : Ensure consistent compound purity (>95% by HPLC) and solvent (e.g., DMSO concentration ≤0.1%) .

- Meta-analysis : Pool data from multiple studies to identify trends masked by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.